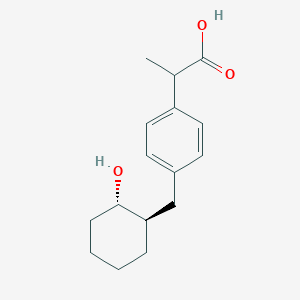
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a phenylpropanoic acid backbone. Its chemical properties make it a valuable subject of study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxycyclohexyl Intermediate: This step involves the reduction of a cyclohexanone derivative to form the hydroxycyclohexyl group.
Attachment of the Phenyl Group: The hydroxycyclohexyl intermediate is then reacted with a benzyl halide to introduce the phenyl group.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps, such as recrystallization and chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets in the body. The hydroxy group and the phenylpropanoic acid backbone play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Rel-2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)acetic acid: This compound has a similar structure but with an acetic acid backbone instead of propanoic acid.
2-(4-(((1R,2S)-2-hydroxycyclohexyl)methyl)phenyl)butanoic acid:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22O3 |
|---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
2-[4-[[(1R,2S)-2-hydroxycyclohexyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H22O3/c1-11(16(18)19)13-8-6-12(7-9-13)10-14-4-2-3-5-15(14)17/h6-9,11,14-15,17H,2-5,10H2,1H3,(H,18,19)/t11?,14-,15+/m1/s1 |
InChI Key |
MCDKWYZDOMTURB-JBAPVGOWSA-N |
Isomeric SMILES |
CC(C1=CC=C(C=C1)C[C@H]2CCCC[C@@H]2O)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2CCCCC2O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaS)-2-[[2-(4-Oxido-4-Morpholinyl)acetyl]amino]Benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-L-Phenylalaninamide](/img/structure/B13437663.png)


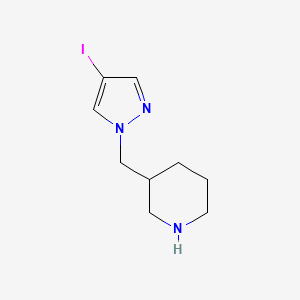
![2-(Hydroxymethyl)-Alpha,Alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13437694.png)
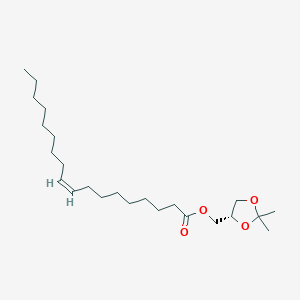


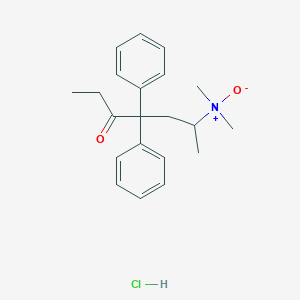
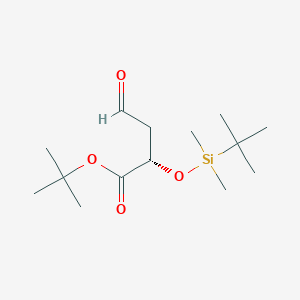

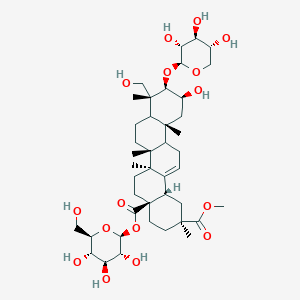
![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)

